N'-acetyl-1H-indole-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-acetyl-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIRYTIMJRTWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246802 | |
| Record name | 1H-Indole-2-carboxylic acid, 2-acetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37574-75-7 | |
| Record name | 1H-Indole-2-carboxylic acid, 2-acetylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37574-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 2-acetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Hydrazinolysis of Indole-2-Carboxylic Acid
Indole-2-carboxylic acid (1.0 equiv) reacts with excess hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6–8 hours, yielding indole-2-carbohydrazide as a crystalline solid. The reaction proceeds via activation of the carboxylic acid by ethanol-mediated protonation, followed by nucleophilic attack by hydrazine.
Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 85 | 98 |
| Temperature (°C) | 78 (reflux) | 85 | 98 |
| Hydrazine (equiv) | 3.0 | 85 | 98 |
| Reaction Time (hr) | 8 | 85 | 98 |
Isolation involves cooling the reaction mixture to 0°C, filtration, and recrystallization from ethanol/water (3:1). This method avoids column chromatography, making it scalable for industrial applications.
Acid Chloride Route
For substrates sensitive to prolonged heating, indole-2-carbonyl chloride can be generated using thionyl chloride (1.5 equiv) in dichloromethane at 0°C. Subsequent reaction with hydrazine hydrate (2.0 equiv) at 25°C for 2 hours affords the carbohydrazide in 78% yield. While efficient, this method requires stringent moisture control and generates corrosive byproducts.
N'-Acetylation of Indole-2-Carbohydrazide
Selective acetylation of the hydrazide’s terminal amine is achieved using acetic anhydride under mild basic conditions.
Catalytic Acetylation with 4-Dimethylaminopyridine (DMAP)
A patented protocol adapted from CA2261453C employs DMAP (0.1 equiv) and triethylamine (1.5 equiv) in acetone at 20–25°C. Indole-2-carbohydrazide (1.0 equiv) is treated with acetic anhydride (1.2 equiv) for 45 minutes, yielding N'-acetyl-1H-indole-2-carbohydrazide in 92.6% purity after workup with hydrochloric acid and ice water.
Critical Parameters
- Solvent : Acetone minimizes side reactions (e.g., diacetylation) due to its polar aprotic nature.
- Base : Triethylamine scavenges HCl generated during acetylation, preventing protonation of the hydrazide.
- Catalyst : DMAP accelerates the reaction via nucleophilic catalysis, reducing reaction time to <1 hour.
Solvent-Free Acetylation
Microwave-assisted acetylation in neat acetic anhydride (150°C, 5 minutes) achieves 89% yield but risks diacetylation. Stoichiometric control (1.05 equiv acetic anhydride) and rapid quenching in sodium bicarbonate solution mitigate this, though purity drops to 94% compared to DMAP-catalyzed methods.
Mechanistic Insights and Side Reactions
Acetylation proceeds via a two-step mechanism: (1) DMAP-activated acetic anhydride forms an acetylpyridinium intermediate, which (2) transfers the acetyl group to the hydrazide’s primary amine. Competing diacetylation at the indole nitrogen is negligible due to the electron-withdrawing effect of the carbonyl group, which deactivates the indole NH towards electrophilic attack.
Common Impurities
- Diacetylated Byproduct : Forms at <2% when acetic anhydride exceeds 1.2 equiv.
- Hydrolyzed Product : Indole-2-carboxylic acid (traces, <0.5%) from moisture exposure during workup.
Industrial-Scale Purification Strategies
Crystallization from tert-butyl acetate/glacial acetic acid (4:1) at −20°C provides the final compound in >99% purity. The high solubility of acetylated byproducts in tert-butyl acetate ensures selective precipitation of the target compound.
Typical Crystallization Data
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| tert-Butyl acetate | 87 | 99.6 |
| Ethanol/Water | 82 | 98.2 |
| Dichloromethane/Hexane | 75 | 97.8 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-carbohydrazine derivatives .
Scientific Research Applications
N'-acetyl-1H-indole-2-carbohydrazide is a chemical compound derived from indole, which is a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules . Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anti-cancer, anti-HIV, antioxidant, antimicrobial, and anti-tubercular properties . The diverse biological activities and the ability of the indole scaffold to interact efficiently with multiple receptors have attracted significant attention from scientists .
Synthesis of Indole Derivatives
Various methods exist for synthesizing indole derivatives. One method involves reacting ethyl 1H-indol-2-carboxylate with different reagents under specific conditions . For example, ethyl 1H-indol-2-carboxylate can react with D-glucose, indol-3-carboxyaldehyde, pyridine-3-carboxyaldehyde, and 2′-aminoacetophenone in ethanol with acetic acid to yield various N'-substituted-1H-indole-2-carbohydrazides .
Biological and Medicinal Applications
Indole derivatives, including this compound, have a wide array of applications:
- Antimicrobial Activity: Novel series of 3-substituted indoles have been synthesized via the reaction of indole-3-carboxaldehyde derivatives with different reagents, demonstrating antimicrobial activity .
- Anticancer Activity: Indole derivatives have shown potential in developing target-driven anticancer agents . For instance, N-(4-aminobenzyl)- N-(4-hydroxybenzyl)-2-(1 H-indol-3-yl) acetamide demonstrated selectivity towards malignant colonic cell lines and induced cell cycle arrest and apoptosis in these cells . Novel N-acyl hydrazone compounds have also demonstrated in vitro anticancer activity against breast and prostate cancer cell lines . Indole-1,3,4-oxadiazole hybrids have shown superior tubulin polymerization inhibition, making them promising anticancer agents .
- Anti-inflammatory Activity: Indole derivatives possess anti-inflammatory properties. Indomethacin, a 5-methoxy indole derivative, is a potent non-steroidal anti-inflammatory agent used in treating rheumatoid arthritis and uveitis .
- Treatment of Neurodegenerative Disorders: Indole derivatives have gained importance in designing drugs to treat neurodegenerative disorders .
- Necrosis Avidity: Certain bis-indole derivatives have shown extraordinary necrosis avidity and excellent properties for medical purposes .
Indole-Containing Metal Complexes
The co-presence of transitional metals in the indole scaffold has garnered interest. Indole-containing metal complexes have demonstrated biological activity . For example, (p-cymene)Ru(II) piano-stool complexes were synthesized using N-donor ligands derived from the indole scaffold and tested for cytotoxicity against colorectal carcinoma and breast cancer cell lines .
Tables of Applications
While specific data tables for this compound are not available in the search results, the following tables summarize the broader applications of indole derivatives and related compounds.
Table 1: Biological Activities of Indole Derivatives
Table 2: Necrosis Avid Compounds and Their Applications
| Necrosis Avid Compound | Proposed Mechanism | Applications and Potentialities |
|---|---|---|
| Bis-Gd-DTPA benzylidene-bis-indole | Simulates catabolic metabolites of organisms | Necrosis avidity for medical purposes |
| Hypericin | Low-density lipoproteins, albumin, cholesterol, PE and PS | MI detection or therapeutic evaluation after interventional therapies with SPECT using 123I-hypericin. Treatment of solid tumors using 131I-hypericin |
Case Studies
Specific case studies on this compound are not available within the search results. However, the following examples highlight the application of related compounds:
- A study focused on synthesizing new bis-indole derivatives featuring a phenyl linker obtained from indole phytoalexins, using various synthetic methods to obtain different bis-indole compounds .
- 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) .
Mechanism of Action
The mechanism of action of N’-acetyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Anticancer Potential
- N'-Acetyl-1H-indole-2-carbohydrazide : Demonstrates moderate apoptosis induction in cancer cells, likely via interaction with cellular hydrazine-sensitive pathways .
- N'-(2-Oxoindolin-3-ylidene) derivatives : Exhibit superior anticancer activity (IC = 2–10 μM) due to the hydrazone moiety enhancing DNA intercalation .
- Sulfonamide analogs : Show enhanced solubility and tubulin inhibition, with IC values <5 μM in breast cancer models .
Antimicrobial and Antioxidant Effects
- N'-Acetyl derivative: Limited antimicrobial activity (MIC >100 μg/mL) but notable antiplatelet effects (IC50_{50}50 = 15 μM) .
- Azo-Schiff base derivatives (e.g., compound from ) : Exhibit broad-spectrum antibacterial activity (MIC = 8–32 μg/mL) and potent DPPH radical scavenging (EC = 12 μM).
Physicochemical Properties
- Solubility : Sulfonamide and azo derivatives show higher aqueous solubility due to polar groups, whereas acetylated analogs are more lipophilic .
- Stability : Acetylated hydrazides are more stable under acidic conditions than hydrazone derivatives, which may hydrolyze .
Q & A
Q. What are the standard synthetic routes for N'-acetyl-1H-indole-2-carbohydrazide and its derivatives?
The synthesis typically involves a two-step procedure:
- Step 1 : Reacting 1H-indole-2-carboxylic acid with hydrazine hydrate under reflux (80°C, 3 hours) to form 1H-indole-2-carbohydrazide .
- Step 2 : Condensation with substituted aldehydes (e.g., 2,5-dihydroxybenzaldehyde) in ethanol/glacial acetic acid under reflux (18–24 hours) to yield acylhydrazone derivatives . Yields range from 71–90%, with purity confirmed via TLC and crystallization .
Q. How are this compound derivatives characterized experimentally?
Key analytical methods include:
- 1H/13C NMR : To confirm hydrazone bond formation and substituent integration .
- FT-IR : Identification of C=O (amide, ~1680–1690 cm⁻¹) and N-H (~3230–3260 cm⁻¹) stretches .
- Melting Points : Determined in ethanol (range: 158–216°C) to assess purity .
- Mass Spectrometry (m/z) : Validates molecular ion peaks and fragmentation patterns .
Q. What methodologies are used to evaluate the biological activity of these compounds?
- Antiplatelet Assays : Platelet aggregation studies using agonists like ADP or collagen, with IC₅₀ values calculated to compare efficacy .
- Antioxidant Screening : DPPH radical scavenging assays to quantify free radical inhibition, with structure-activity relationships (SAR) analyzed for substituent effects (e.g., hydroxyl/methoxy groups) .
Advanced Research Questions
Q. How can researchers resolve challenges in crystallographic refinement of This compound derivatives?
- Issue : High anisotropy or twinning in crystals.
- Solution : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data and pseudosymmetry . For macromolecular applications, SHELXPRO interfaces with refinement pipelines . Validation via WinGX/ORTEP ensures accurate displacement ellipsoid visualization .
Q. How to address contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in antiplatelet IC₅₀ values may arise from assay conditions (agonist concentration, platelet source).
- Method : Standardize protocols (e.g., ADP at 10 µM) and validate via dose-response curves. Use SAR analysis to isolate substituent effects (e.g., electron-withdrawing groups enhancing antiplatelet activity) .
Q. What computational strategies optimize This compound derivatives for target binding?
- Molecular Docking : Employ AutoDock Vina or Glide to predict binding modes with targets (e.g., cyclooxygenase-1). Validate docking poses with MD simulations (100 ns) to assess stability .
- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., indole NH and carbonyl groups) using MOE or Schrödinger .
Q. How do hydrogen-bonding patterns influence crystal packing and physicochemical properties?
- Analysis : Apply graph-set notation (Etter’s rules) to categorize motifs (e.g., R₂²(8) rings from N-H⋯O interactions) .
- Impact : Strong intermolecular H-bonding correlates with higher melting points and reduced solubility, guiding formulation strategies .
Q. What experimental parameters optimize reaction yields in hydrazone synthesis?
- Key Variables :
- Solvent : Ethanol outperforms DMF in minimizing side reactions .
- Catalyst : Glacial acetic acid (2–3 drops) accelerates imine formation .
- Reaction Time : 18–24 hours under reflux ensures >90% conversion (monitored via TLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
